molecular formula C10H8N2O3 B3351416 1-methyl-6-nitro-1H-indole-3-carbaldehyde CAS No. 3558-11-0

1-methyl-6-nitro-1H-indole-3-carbaldehyde

Cat. No.: B3351416
CAS No.: 3558-11-0
M. Wt: 204.18 g/mol
InChI Key: JJPLOWKMCQBADT-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-methyl-6-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-methylindole, followed by formylation at the 3-position. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

1-Methyl-6-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-methyl-6-nitro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions . Pathways involved include oxidative stress responses and apoptosis induction.

Comparison with Similar Compounds

1-Methyl-6-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 1-methylindole-3-carboxaldehyde and 6-nitroindole. While these compounds share similar core structures, the presence of different functional groups imparts unique chemical and biological properties. For instance, 1-methylindole-3-carboxaldehyde is primarily used in the synthesis of antiviral agents, whereas 6-nitroindole is known for its antimicrobial properties . The unique combination of a methyl group at the 1-position and a nitro group at the 6-position in this compound makes it particularly versatile in various applications.

Properties

IUPAC Name

1-methyl-6-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-5-7(6-13)9-3-2-8(12(14)15)4-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPLOWKMCQBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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